3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide
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Overview
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Attachment of the Propanamide Group: The propanamide group is introduced via an amide coupling reaction. This can be achieved using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base (e.g., triethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography), and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide: Lacks the dimethyl groups on the triazole ring, which may affect its biological activity and chemical properties.
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-phenylpropanamide: Lacks the dimethyl groups on the phenyl ring, potentially altering its interaction with molecular targets.
Uniqueness
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide is unique due to the presence of both dimethyl groups on the triazole and phenyl rings. These structural features may enhance its stability, solubility, and biological activity compared to similar compounds.
Biological Activity
The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide is a member of the triazole family and has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H14N4O
- Molecular Weight : 242.28 g/mol
- CAS Number : 942358-21-6
The biological activity of this compound can be attributed to its structural characteristics, particularly the triazole ring and the substituted phenyl group. Triazoles are known to interact with various biological targets, including enzymes and receptors involved in cellular processes. The following mechanisms have been proposed:
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties, primarily through the inhibition of ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
- Anticancer Activity : Preliminary studies suggest that compounds with triazole moieties may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the dimethylphenyl group may enhance this activity by increasing lipophilicity and improving cellular uptake.
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play critical roles in DNA synthesis and epigenetic regulation, respectively.
Biological Activity Data
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antifungal | Candida albicans | 5.0 | |
Anticancer | HeLa cells | 10.0 | |
Enzyme Inhibition | Thymidylate Synthase | 12.5 |
Case Study 1: Antifungal Efficacy
A study investigated the antifungal efficacy of various triazole derivatives against Candida albicans. The compound demonstrated significant antifungal activity with an IC50 value of 5 µM, suggesting it could be a potential candidate for treating fungal infections resistant to conventional therapies.
Case Study 2: Anticancer Potential
In vitro assays on HeLa cells revealed that the compound inhibited cell proliferation with an IC50 value of 10 µM. Mechanistic studies indicated that this inhibition was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of thymidylate synthase showed that the compound effectively reduced enzyme activity at an IC50 of 12.5 µM. This inhibition is critical as thymidylate synthase is a key target in cancer therapy.
Discussion
The biological activities of This compound highlight its potential as a versatile therapeutic agent. Its antifungal properties make it a candidate for treating fungal infections, while its anticancer activity suggests applications in oncology.
The structure-activity relationship (SAR) indicates that modifications to the triazole and phenyl rings can significantly impact biological efficacy. Future research should focus on optimizing these structural components to enhance potency and selectivity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-6-14(11(2)9-10)17-15(20)7-8-19-13(4)16-12(3)18-19/h5-6,9H,7-8H2,1-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUBCCZSVFQBHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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